Tripotassium phosphate

Descripción

Nomenclature and Chemical Identity of Potassium Phosphate (B84403) Trihydrate

The term "potassium phosphate trihydrate" can refer to two primary compounds, each with distinct chemical identities and properties.

Potassium Phosphate Dibasic Trihydrate (K₂HPO₄·3H₂O)

Dipotassium (B57713) hydrogen phosphate trihydrate is a crystalline solid that is highly soluble in water. rpicorp.com It is the dipotassium form of phosphoric acid and is also hygroscopic, meaning it can readily absorb moisture from the air. chemicalbook.comfengchengroup.com This compound is created by reacting phosphoric acid with potassium hydroxide (B78521), followed by crystallization. fengchengroup.comchemical-sales.com

Table 1: Chemical and Physical Properties of Potassium Phosphate Dibasic Trihydrate

| Property | Value | Source(s) |

| IUPAC Name | dipotassium;hydrogen phosphate;trihydrate | nih.gov |

| Molecular Formula | K₂HPO₄·3H₂O | rpicorp.comfengchengroup.commpbio.com |

| Molecular Weight | 228.22 g/mol | nih.govcalpaclab.comcalpaclab.com |

| CAS Number | 16788-57-1 | nih.govcalpaclab.comwikipedia.org |

| Appearance | White, odorless, crystalline solid | fengchengroup.comnih.gov |

| Solubility in Water | Highly soluble | rpicorp.comchemicalbook.comfengchengroup.com |

| pH (5% solution) | 9.1 - 9.4 at 25°C | chemicalbook.comhoneywell.com |

Tripotassium Phosphate Trihydrate (K₃PO₄·3H₂O)

This compound trihydrate is a water-soluble salt with the chemical formula K₃PO₄·3H₂O. wikipedia.org It is a white, crystalline solid that is highly soluble in water, forming a strongly alkaline solution. cymitquimica.com This compound is produced through the neutralization of phosphoric acid with potassium hydroxide. wikipedia.org

Table 2: Chemical and Physical Properties of this compound Trihydrate

| Property | Value | Source(s) |

| IUPAC Name | tripotassium;phosphate;trihydrate | alfa-chemistry.comnih.gov |

| Molecular Formula | K₃PO₄·3H₂O | alfa-chemistry.com |

| Molecular Weight | 266.31 g/mol | alfa-chemistry.comnih.gov |

| CAS Number | 22763-03-7 | alfa-chemistry.comnih.govchemicalbook.com |

| Appearance | White crystalline solid | cymitquimica.com |

| pH (1% solution) | ~12 |

Synonyms and Common Abbreviations

Both forms of potassium phosphate trihydrate are known by various synonyms in scientific literature and commercial products.

Table 3: Synonyms and Abbreviations

| Compound | Synonyms and Abbreviations | Source(s) |

| Potassium Phosphate Dibasic Trihydrate | Dipotassium hydrogen phosphate trihydrate, Potassium phosphate dibasic trihydrate, Phosphoric acid, dipotassium salt, trihydrate, DKP, di-Potassium hydrogen phosphate trihydrate | chemicalbook.comnih.govmpbio.comhoneywell.commpbio.com |

| This compound Trihydrate | Potassium phosphate tribasic trihydrate, Tri-potassium phosphate trihydrate, Phosphoric acid, tripotassium salt, trihydrate | alfa-chemistry.comnih.govchemicalbook.commedchemexpress.com |

Historical Context of Phosphate Research and its Relevance to Potassium Phosphate Trihydrate

The story of phosphorus, the key element in potassium phosphate, began in 1669 with its discovery by the alchemist Hennig Brand, who isolated it from urine. wikipedia.orgbriandcolwell.comifdc.org This marked the first discovery of an element that was not known since ancient times. wikipedia.org Robert Boyle independently discovered phosphorus in 1680 and was the first to use it to ignite sulfur-tipped wooden splints. wikipedia.org

In the 1770s, Carl Wilhelm Scheele found that phosphorus could be prepared from bone phosphates. briandcolwell.com A significant leap in understanding the role of phosphates came in 1840 when Justus von Liebig identified phosphorus as an essential nutrient for plant growth, paving the way for the development of phosphate fertilizers. briandcolwell.comifdc.org The mid-19th century saw the establishment of the chemistry of phosphoric acids and their various forms. gutenberg.org

The development of phosphate buffers, often called Gomori buffers, was a crucial advancement for biochemical research. aatbio.com These buffers, typically a mixture of monobasic and dibasic phosphate salts, provided the ability to maintain a stable pH in biological experiments. aatbio.comaatbio.com This is fundamental to the modern use of potassium phosphate trihydrate in laboratories. The recognition of phosphorus's central role in energy metabolism, through compounds like adenosine (B11128) triphosphate (ATP), further solidified the importance of phosphate compounds in biochemistry. nih.govmdpi.com

Significance and Broad Applications in Scientific Disciplines

Potassium phosphate trihydrate is a versatile and widely used reagent in numerous scientific disciplines due to its buffering capacity and its role as a source of potassium and phosphate ions. chemicalbook.commedchemexpress.comsigmaaldrich.comtargetmol.com

Biochemical and Molecular Biology Research

In the fields of biochemistry and molecular biology, potassium phosphate buffers are indispensable. aatbio.comsigmaaldrich.comhimedialabs.com They are extensively used to create stable pH environments, which are critical for enzyme activity and a wide array of biochemical reactions. rpicorp.com

Specific applications include:

Buffer Solutions: Potassium phosphate buffers are a mainstay for preparing solutions for various laboratory procedures. chemicalbook.com They are used to maintain a constant pH, which is essential for the structure and function of proteins and nucleic acids. rpicorp.comhimedialabs.com

Protein and Nucleic Acid Purification: These buffers are integral to techniques like chromatography, where they help in the separation and purification of biomolecules. sigmaaldrich.com For instance, a two-phase system of aqueous potassium phosphate and polyethylene (B3416737) glycol has been used for protein isolation. mpbio.comsigmaaldrich.com

Enzyme Assays: Maintaining a specific and stable pH is crucial for the accurate measurement of enzyme kinetics, a role well-served by potassium phosphate buffers. rpicorp.com

Cell Culture: Potassium phosphate serves as a component of cell culture media, where it not only helps in maintaining the pH but also provides essential phosphate ions for cellular metabolism, signaling, and nucleic acid structure. rpicorp.comrpicorp.com

Molecular Biology Techniques: While some phosphate buffers can inhibit certain enzymatic reactions like those involving restriction enzymes or interfere with DNA ligation, they are still widely used in many molecular biology applications. sigmaaldrich.com Molecular biology grade potassium phosphate dibasic trihydrate is available to ensure the absence of contaminants like DNases, proteases, and RNases. merckmillipore.com

Agricultural Science and Crop Development

Potassium phosphate compounds are a significant area of study in agricultural science, serving as a source of two essential macronutrients for plants: phosphorus and potassium. annexechem.com Research focuses on their role in enhancing soil fertility, promoting crop growth, and improving yield. annexechem.com

Foliar Application and Crop Response: Foliar feeding, the technique of applying liquid fertilizer directly to leaves, is a common practice, and monopotassium phosphate (MKP) is a frequently studied compound for this purpose due to its high purity and solubility. gau.ac.iricl-growingsolutions.com

Potatoes: A study on potatoes investigated the effects of a 3% monopotassium phosphate solution spray. While not always statistically significant, there was a trend for improved yields, particularly in fields with a reduced fertilization program. The research suggested that the foliar spray could enhance the growth rate of tubers. ufl.edu Another study on potatoes found that MKP application increased the crop's tolerance to drought and enhanced tuber dimensions and yield under various irrigation regimes. researchgate.net

Olives: Research on olive trees evaluated the efficiency of a 3% MKP foliar spray. The study found that the addition of urea (B33335) and a surfactant to the solution, especially when applied in July, improved the absorption of phosphorus and potassium, likely due to the higher proportion of young leaves. gau.ac.ir

Jatropha curcas: In a study aimed at maximizing fruit and oil productivity, foliar spraying of Jatropha curcas trees with a 1% monopotassium phosphate solution was found to be superior in increasing the number of flowers, fruit yield, and seed weight. scialert.net

Green Gram (Vigna radiata L.): A field experiment revealed that foliar application of monopotassium phosphate at 1% significantly increased plant height, number of leaves, dry matter production, and seed yield compared to standard practices. journaljsrr.com

Citrus: Trials have demonstrated that foliar MKP application can enhance fruit quality by increasing size, improving rind color, and reducing peel thickness. icl-growingsolutions.com

Growth Stimulation and Stress Alleviation: Dipotassium phosphate (K₂HPO₄) has been researched for its role in alleviating abiotic stress in crops. One study investigated its effect on wheat and tomato plants experiencing toxicity from zinc oxide nanoparticles. The application of dipotassium phosphate was found to mitigate the negative impacts on plant growth and photosynthesis. nih.gov Furthermore, research into electrolysis-activated solutions of potassium dihydrogen phosphate (KH₂PO₄), known as Plasmolite, has shown promise in stimulating seed germination and plant growth. frontiersin.org An experiment with spring spelled and rye seeds demonstrated a higher percentage of sprouted seeds with longer roots when treated with the activated solution compared to a control. frontiersin.org

Table 1: Impact of Monopotassium Phosphate (MKP) Foliar Spray on Various Crops

| Crop | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Potato | Effect on tuber growth and yield | Showed a trend for improved yields, especially with reduced fertilizer programs. ufl.edu Increased drought tolerance and tuber yield. researchgate.net | ufl.eduresearchgate.net |

| Olive | Efficiency of foliar application | Addition of urea and surfactant in July improved P and K nutritional state. | gau.ac.ir |

| Jatropha curcas | Fruit and oil productivity | 1% MKP spray increased flower count, fruit yield, and seed weight. | scialert.net |

| Green Gram | Growth and yield | 1% MKP spray increased plant height, leaf count, and seed yield significantly. | journaljsrr.com |

| Citrus | Fruit quality | Enhanced fruit size, improved rind color, and reduced peel thickness. | icl-growingsolutions.com |

Materials Science and Engineering

In materials science, potassium phosphate, particularly potassium dihydrogen phosphate (KH₂PO₄ or KDP), is highly valued for its nonlinear optical (NLO) properties. irjse.insot.com.sg These properties are crucial for applications in laser technology, such as frequency conversion. irjse.in

Crystal Growth and Nonlinear Optics: KDP crystals are renowned for their efficiency in frequency doubling, a process that converts laser light to a shorter wavelength. sot.com.sgoptica.org For instance, they are commonly used to double the frequency of Nd:YAG lasers from 1064 nm (infrared) to 532 nm (green). sot.com.sg The growth of large, high-quality KDP crystals is a significant area of research, as defects can impair optical performance. sot.com.sgoptica.org

Growth Techniques: Researchers have developed methods like the three-vessel system and the Sankaranarayanan-Ramasamy (SR) method to grow large KDP crystals required for high-power laser systems, such as those used in fusion research. irjse.inoptica.org

Doping to Enhance Properties: Studies have explored doping KDP crystals with other substances to improve their characteristics. The addition of amino acids like L-valine or L-alanine has been shown to enhance the quality, mechanical properties, and second-harmonic generation (SHG) efficiency of the crystals. irjse.inscirp.org Doping with citric acid has also been investigated to improve laser frequency-doubling performance. researchgate.net

KDP's high damage threshold and wide transparency range make it a fundamental component in the advancement of laser and optical sciences. sot.com.sg Its electro-optic properties also make it useful in devices like Pockels cells, which act as fast optical switches. sot.com.sg

Table 2: Research on KDP Crystal Growth and Properties

| Research Area | Method/Dopant | Observed Improvements | Citations |

|---|---|---|---|

| Crystal Growth | Three-vessel system | Enables growth of very large crystals for fusion lasers. | optica.org |

| Crystal Growth | Sankaranarayanan-Ramasamy (SR) method | Produces crystals with high toughness and mechanical stability. | irjse.in |

| Doping | L-valine | Improves crystal quality and transparency. | irjse.in |

| Doping | L-alanine | Increases optical transparency. | scirp.org |

| Doping | Citric Acid | Aims to improve frequency-doubling performance. | researchgate.net |

Environmental Science

In environmental science, potassium phosphate compounds are studied for their potential roles in wastewater treatment and soil remediation.

Wastewater Treatment: Phosphates are often present in high concentrations in municipal and industrial wastewater, and their removal is crucial to prevent eutrophication in water systems. energiomiljo.org While chemical precipitation is a traditional method, research has explored biological phosphorus removal, where microorganisms assimilate phosphorus. energiomiljo.org Studies have shown that the presence of potassium and magnesium ions is important for this biological process, as these ions are taken up by microorganisms during the aerobic assimilation of phosphates. energiomiljo.org The concentration of potassium can decrease significantly as wastewater passes through different treatment stages. researchgate.nettrivent-publishing.eu Another area of research involves using sludge from water treatment plants, which contains aluminum or iron oxides, as a reagent to precipitate and remove phosphate from wastewater, with removal efficiencies reported to be over 90% under certain conditions. mdpi.com

Soil Remediation: Potassium phosphate has been investigated as a remediation agent for soils contaminated with heavy metals.

Lead and Cadmium Immobilization: Amending lead-contaminated soils or slag with soluble phosphate, such as monopotassium phosphate (KH₂PO₄), can precipitate highly insoluble lead pyromorphite, which effectively reduces the bioavailability of the lead. Research has shown that potassium phosphate can be more effective than other phosphate sources in reducing soluble lead and cadmium.

Cadmium in Soil: A study on cadmium-contaminated soil found that a combination of potassium dihydrogen phosphate with thermally activated nano serpentine (B99607) or nano zeolite was effective in immobilizing cadmium. The treatment increased soil pH and significantly reduced the amount of bioavailable cadmium. mdpi.com

Fuel Spills: In the remediation of soil affected by fuel spills, a mixture of 10% sodium nitrate (B79036) and 1% potassium phosphate was found to be an effective and economical option for enhancing the remediation process. paperpublications.org

Catalysis and Organic Synthesis

This compound (K₃PO₄), particularly its hydrated form, is recognized in academic research as an inexpensive, non-toxic, and efficient solid base catalyst for a variety of organic reactions. vishnupriya.inwikipedia.orgijcce.ac.ir Its insolubility in organic solvents makes it an easily removable proton acceptor. wikipedia.org

Catalytic Applications:

Synthesis of Chromenes: Potassium phosphate tribasic trihydrate has been used as a recyclable catalyst for the one-pot, three-component synthesis of 2-amino-3-phenylsulphonyl-4H-chromenes under solvent-free conditions, producing high yields. ijcce.ac.ir

Deprotection of Amines: The hydrate (B1144303) form (K₃PO₄·H₂O) has been used to catalyze the deprotection of BOC amines, a common step in organic synthesis, with microwave radiation used to facilitate the reaction. wikipedia.org

Cross-Coupling Reactions: K₃PO₄ serves as a base in various cross-coupling reactions, such as those between aryl halides and terminal alkynes, phenols, or aliphatic alcohols. wikipedia.org

Aminobromination: It has been used as a catalyst for the regiospecific aminobromination of β-nitrostyrene derivatives, providing excellent yields at room temperature. acs.org

Transfer Hydrogenation: Research has shown that this compound can be a surprisingly active catalyst for the transfer hydrogenation of carbonyl compounds, reducing aromatic aldehydes to their corresponding alcohols. researchgate.net

Photoredox-Catalyzed Reactions: K₃PO₄ has been demonstrated to assist in photoredox-catalyzed alkylation reactions by modulating the oxidation potentials of alkylboronic acids, allowing them to act as alkyl radical precursors. nih.gov

Dipotassium hydrogen phosphate trihydrate (K₂HPO₄·3H₂O) has also been shown to act as a catalyst, for example, in the conversion of phosphoryl compounds under solvent-free conditions. chemicalbook.com

Structure

2D Structure

Propiedades

IUPAC Name |

tripotassium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIHDJKSTIGBAC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

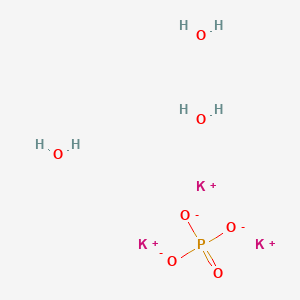

[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K3PO4, K3O4P | |

| Record name | tripotassium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tripotassium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16068-46-5 (Parent) | |

| Record name | Potassium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043994 | |

| Record name | Tripotassium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.266 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Colourless or white, odourless hygroscopic crystals or granules. Hydrated forms available include the monohydrate and trihydrate, Deliquescent solid; [Merck Index] Colorless or white odorless, hygroscopic solid; [JECFA] White granules; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIPOTASSIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium phosphate, tribasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water. Insoluble in ethanol | |

| Record name | TRIPOTASSIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7778-53-2, 14887-42-4 | |

| Record name | Potassium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHOSPHATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D59922JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Preparation of Potassium Phosphate Trihydrate

Chemical Synthesis Routes for Potassium Phosphate (B84403) Trihydrate

The synthesis of potassium phosphate trihydrate is primarily achieved through a neutralization reaction between phosphoric acid and potassium hydroxide (B78521). wikipedia.org This process can be adapted for both laboratory and industrial scales, with specific controls to ensure high purity and yield.

Reaction Pathways and Mechanisms

The fundamental chemical reaction for the formation of tripotassium phosphate is the neutralization of phosphoric acid (H₃PO₄) with three equivalents of potassium hydroxide (KOH). wikipedia.org

H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O researchgate.net

This reaction is highly exothermic. The process typically involves the gradual addition of potassium hydroxide to a phosphoric acid solution with continuous stirring. On an industrial scale, this may involve dissolving potassium hydroxide in water under a vacuum to manage evaporation and prevent contamination, followed by the slow addition of phosphoric acid. An intermediate step may involve adjusting the pH to approximately 4.0 to favor the formation of dipotassium (B57713) hydrogen phosphate, which is then further reacted with phosphoric acid to yield the desired this compound.

Another described method involves the reaction of urea (B33335) phosphate with potassium hydroxide in a molar ratio of approximately 1:3. google.com This reaction is carried out at a temperature of 40-80°C with stirring. google.com

Optimization of Synthesis Parameters (e.g., Temperature, pH)

The optimization of synthesis parameters is critical for maximizing yield and purity. Key parameters include temperature, pH, and reaction time.

Temperature: The reaction temperature is typically controlled at around 80°C in both laboratory and industrial settings. In some processes, drying of the final product occurs under vacuum at approximately 80°C. A different method specifies a reaction temperature between 40-80°C. google.com

pH: The pH of the solution is a crucial factor. An aqueous solution of potassium phosphate is alkaline, with a 1% solution having a pH of 11.8. wikipedia.org During synthesis, the pH is carefully monitored. For instance, a slightly alkaline pH, indicated by phenolphthalein, signals the completion of the neutralization reaction. In some industrial processes, the pH is initially adjusted to around 4.0. The final product in a 5% aqueous solution typically has a pH ranging from 8.5 to 9.6.

Stirring and Reaction Time: Continuous stirring is essential to ensure a complete reaction. Stirring times can vary from 10-20 minutes per step in an industrial setting to a full hour on a laboratory scale. One method specifies a reaction time of 30-60 minutes. google.com

Table 1: Comparative Summary of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactants | Phosphoric acid + potassium hydroxide | Same, with controlled feed rates |

| Reaction Temperature | ~80°C | ~80°C with vacuum control |

| Stirring Time | 1 hour | 10–20 minutes per step |

| pH Control | Monitored to neutral/slightly alkaline | Adjusted to ~4.0 during intermediate steps |

| Cooling Rate | Strictly controlled | Controlled with temperature and solvent addition |

| Crystallization Aid | Ethanol (B145695), ethyl acetate | Similar solvents, vacuum evaporation |

| Drying Temperature | 60–80°C | 80°C under vacuum |

| Purity Achieved | ≥99% | Up to 99.8% |

| Yield | ~89% (lab scale) | High yield due to process optimization |

Data sourced from a comparative analysis of laboratory and industrial preparation methods.

Green Chemistry Approaches in Potassium Phosphate Trihydrate Synthesis

Green chemistry principles are increasingly being applied to the synthesis of phosphate compounds to reduce environmental impact. These approaches focus on aspects like using safer solvents, improving energy efficiency, and utilizing renewable feedstocks. rsc.org

For phosphate synthesis, this can involve solvent-free reactions, the use of ultrasound or microwaves to promote the reaction, and electrochemical methods. rsc.orgnih.gov For instance, the use of water as a solvent is a key green chemistry practice. rsc.org While specific research on green synthesis of potassium phosphate trihydrate is not extensively detailed, the broader field of phosphonate (B1237965) chemistry is exploring these eco-friendly methods. rsc.org One approach to greener phosphorus production involves the electrochemical reduction of phosphate salts in molten electrolytes, which can significantly reduce the carbon footprint compared to traditional high-temperature thermal processes. mit.edu Another green method involves using biomolecules from natural sources, such as phytic acid from plant embryos, which can act as both reducing and stabilizing agents in the formation of nanoparticles. mdpi.com

Crystallization Techniques and Control of Hydrate (B1144303) Forms

The crystallization step is crucial for obtaining potassium phosphate in its desired trihydrate form with high purity and uniform crystal size.

Controlled Crystallization for Trihydrate Specificity

Controlled crystallization is essential to specifically isolate the trihydrate form. This involves carefully managing the cooling rate of the saturated solution and often employing anti-solvents or crystallization aids like ethanol or ethyl acetate. researchgate.net The addition of these organic solvents helps to reduce the inclusion of impurities within the crystals.

Vacuum evaporation is another technique used during the crystallization process to control solvent removal and minimize contamination, leading to improved crystal size and purity. Multi-stage gradient crystallization technology, which involves intelligent temperature and humidity control, allows for a slow and even crystallization process, resulting in uniform and complete crystal shapes. chemical-sales.com The goal is to control supersaturation to favor the nucleation and growth of the desired trihydrate crystals. mdpi.com

Investigation of Other Hydrated Forms (e.g., Heptahydrate)

Potassium phosphate can exist in several hydrated forms, including the trihydrate (K₃PO₄·3H₂O), heptahydrate (K₃PO₄·7H₂O), and monohydrate (K₃PO₄·H₂O), as well as an anhydrous form. wikipedia.organnexechem.comnih.gov The formation of a specific hydrate is influenced by crystallization conditions, particularly temperature.

The heptahydrate form, for instance, has been synthesized by dissolving anhydrous potassium phosphate in warm deuterated water (D₂O) and cooling the solution to 255 K (-18.15 °C). iucr.org This suggests that lower temperatures may favor the formation of higher hydrates. The crystal structure of the heptahydrate has been determined and is consolidated by a complex network of hydrogen bonds. researchgate.net The existence of these different hydrated forms highlights the importance of precise control over crystallization conditions to obtain the desired product. mdpi.com

Factors Influencing Crystal Morphology

The morphology of potassium phosphate trihydrate crystals, which encompasses their size, shape, and size distribution, is critically influenced by the conditions during the crystallization process. Control over these factors is essential for tailoring the physical properties of the final product to suit specific research or industrial applications. The primary parameters that govern crystal morphology include supersaturation, pH of the crystallization medium, temperature, the presence of impurities, and the hydrodynamic conditions of the system.

Supersaturation: As the principal driving force for both nucleation and crystal growth, the level of supersaturation in the solution is a critical factor. It is typically achieved by cooling a saturated solution or by evaporating the solvent. A high degree of supersaturation tends to favor rapid nucleation, leading to the formation of a large number of small crystals. Conversely, maintaining a low and controlled level of supersaturation promotes the growth of existing crystals over the formation of new nuclei, resulting in larger, more well-defined crystals. Controlled cooling profiles are a standard method to regulate supersaturation during the crystallization process.

pH of the Medium: The pH of the aqueous solution significantly impacts the speciation of phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) and, consequently, the structure of the crystal lattice being formed. For this compound, crystallization is typically carried out in a slightly alkaline solution to ensure the predominance of the PO₄³⁻ ion. Studies on related phosphate compounds have shown that even minor shifts in pH can lead to the formation of different hydrated forms or crystal habits. lib4ri.ch Precise pH control is therefore necessary to ensure the consistent production of the desired trihydrate crystalline form.

Temperature: Temperature exerts a dual influence on crystallization. Firstly, the solubility of potassium phosphate is temperature-dependent, which is the basis for crystallization by cooling. Secondly, the kinetics of both nucleation and crystal growth are affected by temperature. Higher crystallization temperatures can increase growth rates but may also lead to higher solubility, requiring greater concentration of the solute. Reaction temperatures for synthesis are often in the range of 40-80°C to ensure complete neutralization before cooling. google.com The cooling rate itself is a crucial parameter; slow, controlled cooling generally yields larger and more uniform crystals, while rapid cooling (quenching) results in a fine, crystalline powder.

Hydrodynamic Conditions: The stirring or agitation of the crystallization medium plays a vital role in maintaining homogeneity in terms of temperature and solute concentration. google.com Effective mixing ensures that all growing crystals are exposed to a uniform level of supersaturation, which promotes a narrow particle size distribution. The stirring rate influences the mass transfer of solute to the crystal surface and can also affect the rate of secondary nucleation, where new crystals are formed from contact between existing crystals and the impeller or reactor walls.

The interplay of these factors determines the final crystalline properties. For specialized applications, such as developing controlled-release agricultural products, precise control over these parameters is leveraged to produce crystals with specific size and dissolution characteristics. annexechem.com

| Mixing/Agitation | Influences heat and mass transfer, ensuring uniform supersaturation and temperature throughout the crystallizer. | Stirring speed is a controlled parameter in synthesis to ensure reaction homogeneity and influence crystal size distribution. google.com |

Scale-Up and Industrial Production Methodologies for Academic Research Materials

The production of potassium phosphate trihydrate for academic research materials, which often requires batch sizes larger than typical laboratory syntheses, involves scaling up the fundamental chemical reaction while maintaining strict control over the process parameters to ensure product purity and consistent crystalline form. The most common method is the neutralization of phosphoric acid with a suitable potassium base, followed by crystallization.

The primary reaction involves treating phosphoric acid (H₃PO₄) with a stoichiometric excess of potassium hydroxide (KOH) to ensure the complete formation of the tripotassium salt. An alternative potassium source is potassium carbonate (K₂CO₃). aartiphosphatesindia.com

Reaction with KOH: H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O aartiphosphatesindia.com

The scale-up from a laboratory beaker to a multi-liter reactor suitable for producing academic research-grade material involves several distinct steps:

Solution Preparation: High-purity phosphoric acid is diluted with deionized water in a suitable reactor, typically a jacketed glass vessel that allows for precise temperature control. In a separate vessel, a concentrated solution of potassium hydroxide is prepared.

Controlled Neutralization: The potassium hydroxide solution is added gradually to the stirred phosphoric acid solution. This addition must be carefully controlled because the neutralization reaction is highly exothermic. A jacketed reactor connected to a circulating temperature control unit is used to dissipate the heat and maintain the desired reaction temperature, often around 80°C. Continuous stirring is critical to ensure localized pH spikes are minimized and the reaction proceeds uniformly. The pH of the solution is monitored and adjusted to a final, slightly alkaline state.

Digestion and Filtration: Once the neutralization is complete, the solution may be held at an elevated temperature (digested) for a period to ensure the reaction goes to completion and to dissolve any fine particles. The hot solution is then filtered to remove any insoluble impurities or by-products.

Controlled Cooling and Crystallization: This is the most critical step for determining the physical characteristics of the final product. The clear, saturated solution is cooled in a controlled manner according to a predefined temperature profile. The use of a programmable circulator allows for precise control over the cooling rate, which in turn controls the level of supersaturation and influences the crystal size distribution. For larger scales, vacuum crystallization may be employed, where reducing the pressure lowers the boiling point of the water, concentrating the solution and inducing crystallization.

Solid-Liquid Separation and Drying: After the crystallization cycle is complete, the resulting slurry is filtered to separate the potassium phosphate trihydrate crystals from the mother liquor. The crystals are then washed with a small amount of cold deionized water or a suitable solvent to remove any residual mother liquor from the crystal surfaces. Finally, the purified crystals are dried under vacuum at a moderate temperature to remove surface moisture and bound water without melting or decomposing the trihydrate.

For academic research purposes, this methodology provides a reliable pathway to producing high-purity K₃PO₄·3H₂O with consistent properties from batch to batch.

Table 2: Key Parameters in Scale-Up Production of Potassium Phosphate Trihydrate

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Reactants | Phosphoric Acid (H₃PO₄), Potassium Hydroxide (KOH) | Primary chemical inputs for neutralization synthesis. |

| Reaction Temperature | ~80°C | To ensure complete neutralization and reaction homogeneity. |

| Final pH | Slightly alkaline (e.g., 8.5 - 9.6 in solution) | Ensures the formation of the tripotassium (K₃PO₄) species. |

| Stirring Speed | Process-dependent (e.g., 30-40 r/min) | To maintain homogeneity of temperature and concentration. google.com |

| Crystallization Method | Controlled cooling or vacuum evaporation | To induce supersaturation and cause the product to crystallize from the solution. |

| Drying Temperature | Moderate (e.g., ~80°C under vacuum) | To remove solvent and excess water without degrading the trihydrate structure. |

Crystallographic and Structural Elucidation of Potassium Phosphate Trihydrate

X-Ray Diffraction Studies of Potassium Phosphate (B84403) Trihydrate

X-ray diffraction (XRD) stands as a cornerstone technique for determining the crystalline structure of materials. Both single-crystal and powder XRD methods have been instrumental in characterizing potassium phosphate trihydrate.

While single-crystal X-ray diffraction is a powerful tool for unambiguous structure determination, its application to potassium phosphate trihydrate has been challenging. Reports in the literature suggest that the crystal structure for dipotassium (B57713) hydrogen phosphate trihydrate (K₂HPO₄·3H₂O) was, for a time, not yet determined, indicating potential difficulties in growing single crystals of sufficient size and quality. xray.cz For some hydrated pharmaceutical salts, it has been noted that single crystals of dehydrated phases could not be prepared, necessitating the use of other methods to understand structural changes. acs.org In cases of related compounds like deuterated potassium dihydrogen phosphate (DKDP), single-crystalline fibers have been successfully analyzed, revealing both tetragonal and a new monoclinic phase. mdpi.com These studies highlight the complexity of obtaining and analyzing single crystals of hydrated phosphates.

Table 1: Crystallographic Data for Dipotassium Hydrogen Phosphate Trihydrate (K₂HPO₄·3H₂O) from Powder X-Ray Diffraction

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | xray.cz |

| Space Group | Pbca | xray.cz |

| a (Å) | 7.7882(7) | xray.cz |

| b (Å) | 13.838(1) | xray.cz |

| c (Å) | 13.833(2) | xray.cz |

| Unit-cell volume V (ų) | 1491 | xray.cz |

Single-Crystal X-Ray Diffraction

Crystal Structure Analysis and Hydrogen Bonding Networks

The crystal structure of potassium phosphate trihydrate is defined by the specific arrangement of its constituent ions and the intricate network of hydrogen bonds formed by the water molecules.

In ionic compounds like potassium phosphate, the structure is a regular pattern of ions. quora.com The phosphate ion (PO₄³⁻) typically exhibits a tetrahedral geometry, with the phosphorus atom at the center and four oxygen atoms at the vertices. quora.com In the case of a related compound, deuterated potassium orthophosphate heptahydrate (K₃PO₄·7D₂O), each of the three unique potassium (K⁺) cations is coordinated by six water molecules and one oxygen atom from a phosphate group, resulting in an irregular [KO₇] coordination polyhedron. researchgate.netiucr.org These polyhedra are linked through corner- and edge-sharing, forming a robust three-dimensional network. researchgate.netiucr.org The coordination environment in K₂HPO₄·3H₂O, as determined from powder diffraction, involves a similar interplay of potassium ions interacting with both phosphate groups and water molecules to build the crystal lattice.

Water molecules are integral to the structure of potassium phosphate trihydrate, primarily through the formation of extensive hydrogen-bonding networks. xray.cziucr.org These hydrogen bonds contribute significantly to the stability of the crystal structure. researchgate.net In K₂HPO₄·3H₂O, the water molecules are dynamically disordered at room temperature. researchgate.net The reversible transition between the anhydrous and trihydrate forms at 330K is associated with rotational motions of the HPO₄²⁻ entities within similar crystal frameworks. researchgate.net In a broader context, water molecules in hydrated crystals can be situated in distinct channels and can be either directly associated with the cation or involved in hydrogen bonding within the lattice. acs.org In the structure of deuterated potassium orthophosphate heptahydrate, every water molecule acts as a donor for two hydrogen bonds, which are directed towards the oxygen atoms of the phosphate groups, creating a complex and consolidated network. iucr.org

Coordination Geometry of Potassium and Phosphate Ions

Solid-State Spectroscopic Characterization

Solid-state spectroscopy provides further details on the local chemical environment and structure of crystalline compounds. Techniques like solid-state Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly valuable.

Solid-state ³¹P Magic-Angle Spinning (MAS) NMR spectroscopy is a powerful technique for characterizing phosphorus-containing compounds. acs.org It provides information on the coordination environment of the phosphorus atoms, as the isotropic chemical shift is sensitive to the local structure. acs.org This method can distinguish between different phosphate species within a solid material. researchgate.net

FTIR spectroscopy is used to identify the functional groups present in a compound. For phosphate materials, it can confirm the presence of P-O bonds within the phosphate tetrahedra and O-H bonds from the water of hydration. irjet.net Vibrational spectroscopy, in conjunction with isotopic labeling, can also be used to investigate the uptake of water and the dynamics of hydrogen exchange within the crystal lattice. acs.org

Raman Spectroscopy

Vibrational spectroscopy is a key tool for elucidating the structure of phosphate compounds. Micro-Raman spectroscopy has been utilized to study dipotassium hydrogen phosphate (K₂HPO₄) and its transition into the trihydrate crystalline form. nih.gov The vibrational modes of the hydrogen phosphate anion (HPO₄²⁻) and the water of hydration are sensitive to their chemical environment and intermolecular interactions.

In the crystalline state of K₂HPO₄·3H₂O, distinct Raman bands are observed which can be assigned to specific vibrational modes of the phosphate group and water molecules. researchgate.net The spectra of the HPO₄²⁻ anion in the solid phase show characteristic peaks corresponding to stretching and deformation vibrations. researchgate.net The O-H stretching bands from the water molecules and the P-OH group are also prominent features. researchgate.net For instance, peaks observed around 2407 cm⁻¹ and 2925 cm⁻¹ are attributed to the O-H stretching vibrations of the HPO₄²⁻ ion and the water molecules within the crystal lattice. researchgate.net

Studies tracking the crystallization from aqueous droplets show significant shifts in the Raman bands. The symmetric stretching vibration of the PO₃ group (ν₁), which is observed at 991 cm⁻¹ in a dilute solution, shifts to lower frequencies as the concentration increases, indicating the formation of intermolecular associations. nih.gov Upon crystallization into the trihydrate form, the Raman spectrum becomes well-defined with sharp peaks. researchgate.net The primary vibrational modes for the hydrogen phosphate ion in the trihydrate crystal have been identified. nih.govresearchgate.net

Table 1: Raman Spectral Data for Dipotassium Hydrogen Phosphate Trihydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~390 | Deformation band of HPO₄²⁻ | researchgate.net |

| ~535 | Deformation band of HPO₄²⁻ | researchgate.net |

| ~855 | P-(OH) stretching vibration (ν-POH) | researchgate.net |

| ~1072 | Asymmetric stretching of PO₃ | researchgate.net |

| ~2407 | O-H stretching (HPO₄²⁻ and H₂O) | researchgate.net |

Infrared Spectroscopy

Infrared (IR) spectroscopy complements Raman studies by providing information on the vibrational modes that involve a change in the molecular dipole moment. The IR spectra of dipotassium hydrogen phosphate trihydrate have been investigated across a broad wavenumber range (10-4000 cm⁻¹) and at various temperatures. researchgate.net These studies reveal the dynamics of the HPO₄²⁻ ions and the water molecules within the crystal structure.

The IR spectrum of K₂HPO₄·3H₂O is characterized by absorption bands corresponding to the internal vibrations of the HPO₄²⁻ anion and the vibrations of the water molecules. The presence of multiple water molecules in the crystal lattice gives rise to complex bands in the O-H stretching (3000-3600 cm⁻¹) and H-O-H bending (around 1650 cm⁻¹) regions. The hydrogen bonding network between the water molecules and the phosphate anions significantly influences the position and shape of these bands.

At room temperature, the water molecules in the K₂HPO₄·3H₂O crystal are dynamically disordered. researchgate.net This disorder affects the IR spectrum, often leading to broad absorption bands. The reversible transition between the anhydrous and trihydrate forms, which occurs around 330 K, can be explained by the rotational motions of the HPO₄²⁻ entities within similar crystal frameworks. researchgate.net

Table 2: Infrared Spectral Data for Dipotassium Hydrogen Phosphate Trihydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1650 | H-O-H bending of water molecules |

Physicochemical Properties and Solution Behavior of Potassium Phosphate Trihydrate

Aqueous Solution Chemistry and Dissociation

Potassium phosphate (B84403) trihydrate (K₃PO₄·3H₂O) is an inorganic salt that is highly soluble in water. alfa-chemistry.com When dissolved, it forms a strongly alkaline solution. alfa-chemistry.com This is because tripotassium phosphate is the salt of a strong base (potassium hydroxide (B78521), KOH) and a weak acid (phosphoric acid, H₃PO₄).

Upon dissolution in water, potassium phosphate trihydrate dissociates into three potassium ions (K⁺) and one phosphate ion (PO₄³⁻) per formula unit. lib4ri.chhoneywell.com The dissociation can be represented by the following equation:

K₃PO₄(s) + H₂O(l) → 3K⁺(aq) + PO₄³⁻(aq) honeywell.com

The phosphate ion, being the conjugate base of a weak acid, then reacts with water in a hydrolysis reaction:

PO₄³⁻(aq) + H₂O(l) ⇌ HPO₄²⁻(aq) + OH⁻(aq)

This production of hydroxide ions (OH⁻) is what accounts for the alkaline nature of the solution. The pH of a 1% aqueous solution of this compound is typically in the range of 11.5 to 12.5. wikipedia.org

Buffering Capacity and pH Regulation in Biological and Chemical Systems

The phosphate buffer system is crucial for maintaining pH in various biological and chemical systems. fishersci.dkresearchgate.net This system is particularly important in intracellular fluids. fishersci.dknih.gov

Phosphate Buffer Systems Composition and Applications

A phosphate buffer solution is typically prepared by mixing a weak acid, dihydrogen phosphate (H₂PO₄⁻), and its conjugate base, hydrogen phosphate (HPO₄²⁻). researchgate.netgoogle.com The equilibrium that governs this buffer system is:

H₂PO₄⁻(aq) ⇌ H⁺(aq) + HPO₄²⁻(aq)

This system is most effective at maintaining a pH around its pKa of approximately 7.2, making it highly suitable for maintaining the physiological pH of intracellular fluids, which is typically around 7.4. researchgate.netyoutube.com

When an acid is added to the system, the hydrogen phosphate ions act as a base, accepting the excess hydrogen ions:

HPO₄²⁻(aq) + H⁺(aq) → H₂PO₄⁻(aq) google.com

Conversely, when a base is added, the dihydrogen phosphate ions act as an acid, donating a proton to neutralize the excess hydroxide ions:

H₂PO₄⁻(aq) + OH⁻(aq) → HPO₄²⁻(aq) + H₂O(l) google.com

Due to its buffering capacity, potassium phosphate is utilized in various applications, including as a component in solutions for chromatography and in biochemical assays to ensure pH stability, which is vital for enzyme activity.

Limitations of Phosphate Buffers in Specific Assays

Despite their utility, phosphate buffers have several limitations in certain laboratory applications:

Precipitation of Cations: Phosphate ions can precipitate with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which can interfere with reactions that require these ions as cofactors. fao.org

Inhibition of Enzymatic Reactions: Phosphates can inhibit certain enzymatic reactions. fao.org

Interference with DNA Ligation and Transformation: The presence of phosphate can interfere with protocols for DNA ligation and bacterial transformation.

Precipitation in Ethanol (B145695): Phosphate salts can precipitate in the presence of ethanol, making them unsuitable for procedures that involve ethanol precipitation of DNA or RNA.

Freezing Effects: During the freezing of phosphate buffer solutions, a significant drop in pH can occur, which may negatively affect the stability of proteins stored in these buffers.

Solubility and Saturation Phenomena in Various Solvents

Potassium phosphate trihydrate is characterized by its high solubility in water but is insoluble in ethanol. wikipedia.org The solubility in water is significant, with some sources indicating it can be as high as 1650 g/L at 20°C. It is also described as being freely soluble in water. wikipedia.org This high aqueous solubility makes it a convenient source of potassium and phosphate ions in various applications. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its physical state and handling. alfa-chemistry.com

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Freely soluble; 1650 g/L at 20°C | wikipedia.org |

| Ethanol | Insoluble | wikipedia.org |

Advanced Applications and Research Domains

Applications in Biological and Biochemical Research

Potassium phosphate (B84403) trihydrate is a crucial component in numerous laboratory settings, contributing to the accuracy and success of a wide range of experiments.

Cell Culture Media and Physiological Buffers

Potassium phosphate trihydrate is extensively used in the preparation of cell culture media and physiological buffers. rpicorp.commpbio.com Its primary function is to maintain a stable pH environment, which is critical for the optimal growth and function of cells in vitro. rpicorp.comsmolecule.com Phosphate buffer systems, which include potassium phosphate trihydrate, are effective in the physiological pH range required by most biological systems. smolecule.com Beyond pH regulation, it also serves as a source of potassium (K⁺) and phosphate (PO₄³⁻) ions, which are essential nutrients for cellular processes. smolecule.com Phosphate is a key component of energy-carrying molecules like adenosine (B11128) triphosphate (ATP) and is integral to nucleic acid structure. rpicorp.comsmolecule.com

Table 1: Role of Potassium Phosphate Trihydrate in Cell Culture

| Function | Description |

| pH Buffering | Maintains a stable physiological pH, crucial for cell viability and experimental consistency. rpicorp.comsmolecule.com |

| Nutrient Source | Provides essential potassium and phosphate ions required for cellular metabolism, growth, and differentiation. rpicorp.comsmolecule.com |

| Osmotic Balance | Contributes to maintaining the appropriate osmotic pressure in the culture medium. smolecule.com |

Enzyme Assays and Protein Purification

The stability of pH is paramount in enzyme kinetics and protein purification, making potassium phosphate trihydrate an indispensable buffer component in these applications. rpicorp.comnetascientific.com Many enzymatic reactions are highly sensitive to pH changes, and the buffering capacity of potassium phosphate ensures that the enzyme's activity is measured under optimal and consistent conditions. rpicorp.com For instance, it has been utilized as a buffer in glutaminase-1 (GLS-1) and GLS-2 enzyme assays. sigmaaldrich.com

In protein purification, potassium phosphate buffers are widely used in various techniques, including chromatography. sigmaaldrich.com A study reported the use of a two-phase system of aqueous potassium phosphate and poly(ethylene glycol) for the isolation of E. coli β-galactosidase and its fusion proteins. mpbio.comsigmaaldrich.com Furthermore, high concentrations of potassium phosphate have been employed in the immobilization of affinity ligands onto epoxide-activated stationary phases, a technique used in chromatography. mpbio.comsigmaaldrich.com

Molecular Biology Techniques (DNA/Protein Purification)

In the realm of molecular biology, potassium phosphate solutions are valued for their high buffering capacity. sigmaaldrich.com They are a key ingredient in buffers like phosphate-buffered saline (PBS) and phosphate-buffered EDTA (PBE), which are extensively used in the preparation and handling of biological samples, including DNA and protein purification. rpicorp.comsigmaaldrich.com Maintaining a stable pH during these procedures is crucial to preserve the integrity and functionality of the molecules being isolated. rpicorp.com

Studies on Cellular Metabolism and Signaling Pathways

Potassium phosphate trihydrate plays a significant role in research focused on cellular metabolism and signaling pathways by providing essential phosphate ions. rpicorp.comrpicorp.com Phosphate is a fundamental component of cellular energy currency (ATP) and is involved in numerous metabolic reactions. smolecule.com Furthermore, protein phosphorylation, the addition of a phosphate group, is a key mechanism in cell signaling that regulates a vast array of cellular processes. smolecule.com The availability of phosphate from compounds like potassium phosphate trihydrate is therefore critical for studying these intricate cellular functions. rpicorp.comrpicorp.com Research indicates its involvement in cellular signaling pathways due to its ionic composition. smolecule.com

Role in Agricultural Science and Plant Nutrition

Beyond the laboratory, potassium phosphate trihydrate has important applications in agriculture, primarily as a source of essential nutrients for crops.

Enhancement of Nutrient Uptake in Crops

Potassium phosphate trihydrate serves as a valuable source of both potassium and phosphorus, two of the three primary macronutrients essential for plant growth. annexechem.comyara.co.uk Potassium is vital for various plant functions, including regulating the opening and closing of stomata, which controls water vapor, oxygen, and carbon dioxide exchange. umn.edu It also aids in enzyme activation, root growth, and improving drought resistance. umn.edu

Table 2: Contribution of Potassium and Phosphorus to Plant Health

| Nutrient | Role in Plant Growth |

| Potassium (K) | Regulates water movement, activates enzymes, enhances stress resistance, and improves overall plant vigor. umn.educropnuts.com |

| Phosphorus (P) | Essential for energy transfer (ATP), root development, photosynthesis, and flower and seed formation. yara.co.ukcropnuts.com |

Impact on Crop Yield and Quality

The quality of produce is also enhanced. In tomatoes, the foliar application of potassium has been found to improve fruit weight, diameter, and lycopene (B16060) content, a key antioxidant. guidechem.com

Table 1: Effect of Phosphorus and Potassium Application on Maize Yield Components

| Yield Component | Percentage Increase with 120 kg/ha P | Percentage Increase with 90 kg/ha K |

|---|---|---|

| Rows per Ear | 40% | 40% |

| Grains per Row | 18% | 15% |

| Grains per Ear | 41% | 36% |

| Thousand Grains Weight | 8% | 8% |

| Grain Yield | 55% | 56% |

| Biological Yield | 41% | 36% |

Data sourced from a 2017 study on the impact of P and K levels on maize. nih.gov

Foliar Applications and Efficiency

Foliar fertilization is an established method for delivering nutrients directly to a plant's aerial parts, serving as an effective supplement to soil-based fertilization. researchgate.net This method is particularly efficient for phosphorus application, as it bypasses the issue of phosphorus becoming fixed and unavailable in soil. google.com

Potassium phosphates, particularly monopotassium phosphate (MKP), are well-suited for foliar sprays due to their high purity, excellent solubility, and low salt index, which minimizes the risk of leaf burn. google.com The slightly acidic pH of the spray solution also creates optimal conditions for the assimilation of nutrients. google.com

Field experiments have confirmed the superior efficiency of foliar potassium application over soil application. In a study on maize, foliar sprays of potassium oxide (K₂O) resulted in higher biological and grain yields compared to soil application or fertigation. A 3% K₂O foliar spray yielded the best results and provided a greater net benefit and benefit-cost ratio. thieme-connect.com Research on potatoes also showed that foliar application of sources like mono potassium phosphate effectively increased nutrient uptake and yield. wikipedia.org

Table 2: Comparison of Foliar vs. Soil Potassium Application on Maize Yield | Treatment | Biological Yield (t ha⁻¹) | Grain Yield (t ha⁻¹) | Benefit Cost Ratio | | --- | --- | --- | | Control (No K) | - | - | 2.61 | | Soil Applied (75 kg K₂O ha⁻¹) | - | - | 2.62 | | Foliar Spray (1% K₂O) | - | - | 3.91 | | Foliar Spray (2% K₂O) | - | - | 4.31 | | Foliar Spray (3% K₂O) | 15.0 | 8.08 | 4.75 | Data adapted from a study on maize production under rainfed conditions. thieme-connect.com

Mitigation of Environmental Stresses in Plants

Potassium plays a critical role in helping plants tolerate and resist environmental stresses such as drought. patsnap.com Applying potassium can mitigate the adverse effects of stress by regulating physiological and biochemical processes. consensus.app

One of the key mechanisms is the reduction of oxidative damage. Under drought stress, plants produce reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which cause cellular damage, indicated by increased levels of malondialdehyde (MDA). consensus.appnoahchemicals.com Potassium application enhances the activity of antioxidant enzymes—such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD)—which scavenge these harmful ROS. consensus.appnoahchemicals.com Studies on sesame and bamboo have shown that potassium supplementation significantly lowers H₂O₂ and MDA levels while boosting antioxidant enzyme activity. consensus.appnoahchemicals.com

Furthermore, potassium aids in osmotic adjustment, helping plants maintain water balance under drought conditions. consensus.app It improves root morphology and stimulates the secretion of organic acids, which enhances water and nutrient uptake. patsnap.com A meta-analysis of various studies confirmed that potassium application improves plant resilience to osmotic stress by enhancing photosynthesis, improving relative water content (RWC), and maintaining turgor pressure. nih.gov

Table 3: Effect of Potassium on Plant Stress Markers under Drought

| Plant | Stress Marker | Observation with K Application |

|---|---|---|

| Sesame | Hydrogen Peroxide (H₂O₂) | Decreased |

| Sesame | Malondialdehyde (MDA) | Decreased |

| Sesame | Antioxidant Enzymes (SOD, POD, CAT, etc.) | Increased Activity |

| Bamboo | Malondialdehyde (MDA) | Decreased |

| Bamboo | Hydrogen Peroxide (H₂O₂) | Decreased |

| Bamboo | Antioxidant Enzymes (SOD, CAT, POD) | Increased Activity |

Compiled from studies on sesame consensus.app and bamboo. noahchemicals.com

Catalytic Applications in Organic Synthesis

In organic chemistry, tripotassium phosphate (K₃PO₄) is valued as a strong, non-nucleophilic, and inexpensive inorganic base. taylorandfrancis.com Its insolubility in organic solvents makes it easy to remove after a reaction, and its hydrated forms are effective catalysts in several transformations. noahchemicals.commdpi.com

Catalyst in Multi-Component Reactions

Potassium phosphate trihydrate has proven to be an efficient and environmentally friendly catalyst for various multi-component reactions (MCRs), which are chemical processes where multiple reactants combine in a single step to form a product.

Research has highlighted its use in the one-pot synthesis of chromene derivatives. For example, it catalyzes the synthesis of 2-amino-3-phenylsulphonyl-4H-chromenes from aromatic aldehydes, malononitrile, and (phenylsulfonyl)acetonitrile (B1630616) under solvent-free conditions. This method is noted for its high yields, short reaction times, and the reusability of the catalyst. Similarly, it has been used for the synthesis of other 2-amino-4H-chromenes. taylorandfrancis.com Another significant application is in the three-component cycloaddition of amines, epoxides, and atmospheric carbon dioxide to produce 3-aryl-2-oxazolidinones, with potassium phosphate acting as a highly active catalyst.

Role in Deprotection and Cross-Coupling Reactions

The hydrated form of this compound is particularly useful in deprotection reactions. It is employed to catalyze the removal of the tert-Butoxycarbonyl (Boc) protecting group from amines, a reaction that is often aided by microwave irradiation. noahchemicals.commdpi.com This method is advantageous for molecules that are sensitive to acidic conditions. noahchemicals.com

This compound is also a widely used base in various palladium-catalyzed and copper-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds. noahchemicals.com Notable examples include:

Suzuki Coupling: It facilitates the reaction between alkenyl triflates and boronic acids. noahchemicals.com

Sonogashira Reaction: It serves as the base in the coupling of aryl halides with terminal alkynes. noahchemicals.commdpi.com

Ullmann Reaction: It is an excellent alternative to more expensive bases for the copper-catalyzed formation of diaryl ethers. noahchemicals.com

Buchwald-Hartwig Amination: It is effective in the coupling of amines to aryl chlorides. noahchemicals.com

Material Science Applications

The applications of potassium phosphate trihydrate in material science are diverse, ranging from the synthesis of nanoparticles to the creation of protective coatings.

Nanoparticle Synthesis: Potassium phosphate is used in the synthesis of various nanoparticles. It can be used as a phosphorus source for creating phosphorus nanoparticles (PNPs) that have applications in agriculture as slow-release fertilizers. It is also utilized in the "salting out" method for preparing silk fibroin nanoparticles for drug delivery, where the type of potassium phosphate used (monobasic or dibasic) controls the pH and, consequently, the particle's secondary structure and stability.

Corrosion Inhibition: New phosphate-based materials synthesized using potassium salts, such as K₂MnP₂O₇, have been developed as effective corrosion inhibitors for mild steel in saline environments.

High-Temperature Resistant Materials: this compound is a component in formulations for high-temperature, oxidation-resistant metal products. It is used in a second-layer material composed of silicon nitride, graphene, cerium, and aluminum, designed to protect a first layer of iron, titanium, scandium, and manganese. patsnap.com

Optical Materials: While often referring to the monobasic form (KH₂PO₄ or KDP), potassium phosphates are crucial in the synthesis of materials with non-linear optical properties, such as potassium titanyl phosphate (KTiOPO₄), used in lasers and photonic devices. nanochemres.org

Influence on Cement Properties (e.g., Magnesium Potassium Phosphate Cement)

Emerging Research Areas

An emerging application for potassium phosphate trihydrate is in the environmental remediation of harmful emissions from biomass pyrolysis. The catalytic pyrolysis of biomass is a promising method for producing high-value-added chemicals, but it can release nitrogen oxides (NOx), which are significant environmental pollutants. alfa-chemistry.com Research has shown that potassium phosphate trihydrate can be used to suppress the release of NOx precursors, namely ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN). alfa-chemistry.com

Table 2: Experimental Samples for Camphorwood Pyrolysis Study

| Sample ID | Composition | Mass Ratio |

|---|---|---|

| Sample 1 | Camphorwood Powder | - |

| Sample 2 | Camphorwood Powder + CaO | 1:1 |

| Sample 3 | Camphorwood Powder + Potassium Phosphate Trihydrate | 1:1 |

| Sample 4 | Camphorwood Powder + Potassium Phosphate Trihydrate + CaO | 1:1:1 |

Potassium phosphate trihydrate is being explored as a catalyst and processing agent in various biomass conversion technologies to enhance the yield and selectivity of valuable products.

Catalytic Fast Pyrolysis: In the production of chemicals from biomass, K₃PO₄ has been used as a catalyst. One study demonstrated a technique to co-produce phenol (B47542) and activated carbon from the catalytic fast pyrolysis of poplar wood impregnated with K₃PO₄ in a hydrogen atmosphere. frontiersin.org The results showed that at 550°C with an 8 wt% K₃PO₄ impregnation, the yield and selectivity of phenol reached 5.3 wt% and 17.8%, respectively. frontiersin.org The pyrolytic solid residue, a mixture of char and K₃PO₄, was subsequently suitable for activation to produce high-surface-area activated carbon. frontiersin.org

Table 3: Effect of Temperature on Pyrolytic Product Distribution (Poplar Wood with 8 wt% K₃PO₄)

| Temperature (°C) | Char Yield (wt%) | Liquid Yield (wt%) | Gas Yield (wt%) |

|---|---|---|---|

| 400 | 38.5 | 46.1 | 15.4 |

| 500 | 30.2 | 49.7 | 20.1 |

| 550 | 27.8 | 50.9 | 21.3 |

| 600 | 26.5 | 48.3 | 25.2 |

| 700 | 25.6 | 43.1 | 31.3 |

Hydrothermal Liquefaction (HTL): In the HTL of chitin, the addition of K₃PO₄ as an alkaline catalyst was found to increase the yield of bio-oil by 30-70%. researchgate.net This indicates its potential to improve the efficiency of converting wet biomass into liquid fuels. researchgate.net

Biofuel Recovery: Potassium phosphate trihydrate has been used in a salting-out extraction procedure to recover acetone, 1-butanol, and ethanol (B145695) (ABE) from fermentation broths. alfa-chemistry.com By dissolving K₃PO₄ in the broth, a liquid-liquid phase separation is induced, allowing for the efficient extraction of the ABE products. The recovery was primarily dependent on the concentration of K₃PO₄. alfa-chemistry.com

In the pursuit of new energy technologies, such as electrochemical water splitting for hydrogen production, the composition of the electrolyte is critical. uzh.ch Potassium phosphate solutions have been identified as highly effective electrolytes for water electrolysis at a neutral pH. researchgate.net This is a significant advantage over traditional alkaline or acidic electrolyzers, which operate in more corrosive environments.

Research has demonstrated that a saturated potassium phosphate solution at a neutral pH (pH 7) can be used for water electrolysis to produce high-purity hydrogen. researchgate.net These phosphate-based electrolytes exhibit high conductivity, which is attributed to a smaller hydrate (B1144303) ion size compared to other salts. researchgate.net The high conductivity and buffering capacity of potassium phosphate solutions enable efficient water electrolysis with performance comparable to that in strongly alkaline environments, but under much milder conditions. researchgate.net This application represents a promising role for potassium phosphates in advancing sustainable energy systems. researchgate.net

Analytical Methodologies for Characterization and Quantification

Titrimetric Analysis

Titrimetric analysis, specifically acid-base titration, is a fundamental method for determining the phosphate (B84403) content in potassium phosphate salts. acs.orgkyoto-kem.com This technique involves the neutralization of the phosphate ions with a standardized acid or base. For instance, dibasic potassium phosphate can be assayed by dissolving a known weight of the sample in water and titrating it with a standard solution of a strong acid, like hydrochloric acid, to the first inflection point around pH 4. acs.org The process can be continued by titrating with a standard sodium hydroxide (B78521) solution to the second inflection point near pH 8.8. acs.org The amount of titrant consumed is directly proportional to the amount of phosphate in the sample. kyoto-kem.com The endpoint of the titration can be detected using a pH meter to observe the inflection points on the titration curve or with the aid of colorimetric indicators such as methyl orange and phenolphthalein. sapub.org

| Titration Parameter | Value/Description |

| Analyte | Potassium Phosphate |

| Titrant | 1 N Sodium Hydroxide or 1 N Hydrochloric Acid |

| Endpoint 1 (H₂PO₄⁻/HPO₄²⁻) | ~ pH 4 |

| Endpoint 2 (HPO₄²⁻/PO₄³⁻) | ~ pH 8.8 |

| Indicator (optional) | Methyl Orange, Phenolphthalein |

Spectrophotometric Techniques for Phosphate Determination

Spectrophotometry offers a sensitive method for quantifying phosphate, often by forming a colored complex. scispace.comscispace.comnih.gov The most common method is the molybdenum blue method. scispace.comscispace.comresearchgate.net In this procedure, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex. scispace.comresearchgate.net This complex is then reduced by an agent such as ascorbic acid or hydrazine (B178648) to produce a stable, intensely colored molybdenum blue complex. scispace.comnih.govresearchgate.net The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured using a spectrophotometer at a specific wavelength, typically between 830 nm and 890 nm. scispace.comnih.gov The method is highly sensitive and suitable for determining trace amounts of phosphate. nih.gov

| Parameter | Description |

| Method | Molybdenum Blue |

| Reagents | Ammonium molybdate, Ascorbic acid (or other reducing agent), Sulfuric acid |

| Complex Formed | Molybdenum Blue |

| Wavelength of Max. Absorbance | 830 - 890 nm scispace.comnih.gov |

| Linearity Range | e.g., 0.1-1.0 mg P/L scispace.com |

Chromatographic Methods (e.g., HPLC, ACE)

Chromatographic techniques are powerful tools for the separation and quantification of phosphate and for assessing the purity of potassium phosphate trihydrate.

High-Performance Liquid Chromatography (HPLC) is widely used, often employing ion-exchange or ion-pair chromatography. chemicalworlds.comsigmaaldrich.com In ion-exchange chromatography, the phosphate anions are separated on a stationary phase containing positively charged functional groups. chromatographyonline.com The separated ions are then detected, commonly by conductivity. butterworth-labs.co.uk HPLC is particularly valuable for determining the presence of other anions and for quality control purposes. sigmaaldrich.com

Affinity Capillary Electrophoresis (ACE) is another advanced separation technique. mdpi.comunito.itd-nb.info ACE separates molecules based on their binding interactions with a specific ligand. wikipedia.org For phosphate analysis, a specialized technique called phosphate affinity electrophoresis can be utilized. mdpi.comwikipedia.org This method uses a phosphate-binding molecule, such as Phos-tag, incorporated into the separation matrix. mdpi.com Phosphorylated species will have their electrophoretic mobility retarded due to the specific interaction, allowing for their separation and quantification. wikipedia.orgresearchgate.net

Gravimetric Analysis

Gravimetric analysis provides a highly accurate and precise method for determining the phosphate content. prezi.comnist.gov In this technique, the phosphate ions are precipitated from a solution as a stable, insoluble compound of known composition. prezi.comacs.org A common method involves the precipitation of phosphate as magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O). iwaponline.comnih.govyoutube.com The sample is dissolved, and a solution containing magnesium and ammonium ions is added under controlled pH conditions (typically pH 9.0-9.5) to induce precipitation. iwaponline.comnih.gov The resulting precipitate is filtered, washed, dried, and weighed. acs.org Alternatively, the precipitate can be ignited to form magnesium pyrophosphate (Mg₂P₂O₇), which is then weighed. nist.govnist.gov Another gravimetric approach is the quimociac technique, where phosphate is precipitated as quinoline (B57606) molybdophosphoric acid. acs.orgacs.org

| Precipitate | Formula | Molar Mass ( g/mol ) |

| Magnesium Ammonium Phosphate Hexahydrate | MgNH₄PO₄·6H₂O | ~245.41 |